molecular formula C14H19N3O9 B080052 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate CAS No. 13992-26-2

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Cat. No.: B080052
CAS No.: 13992-26-2
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-MBJXGIAVSA-N
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Description

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a useful research compound. Its molecular formula is C14H19N3O9 and its molecular weight is 373.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Glycosylated Compounds

Research demonstrates the synthesis of glycosides and derivatives through methods such as double inversion protocols and azidation reactions. For example, efficient routes to azido-deoxy-galactopyranosides have been developed, leveraging azide inversion and subsequent modifications to synthesize glycosides with potential in further synthetic applications (Oberg et al., 2009). Such methodologies underscore the compound's utility in constructing structurally complex sugars essential for biological research and pharmaceutical developments.

Methodological Innovations in Carbohydrate Chemistry

The compound has also facilitated advances in carbohydrate synthesis techniques. For instance, azidophenylselenylation of glycals towards the creation of azido-deoxy-selenoglycosides showcases innovative approaches to synthesizing glycosides with specific configurations, enabling the synthesis of oligosaccharides with defined structures for biological investigation (Kazakova et al., 2020). This demonstrates the role of such chemical intermediates in advancing glycoscience, providing tools for the precise construction of complex carbohydrates.

Safety and Hazards

When handling 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate, it is recommended to wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate interacts with a variety of enzymes, proteins, and other biomolecules. Its Azide group allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool for creating complex molecular architectures .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a click chemistry reagent, it can be used to modify biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role in click chemistry reactions, it is likely that its effects would be dependent on the stability of the resulting triazole products .

Metabolic Pathways

This compound is involved in click chemistry reactions, which are not traditional metabolic pathways. These reactions can be used to modify biomolecules, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound would likely depend on the biomolecules it is attached to via click chemistry reactions

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240175
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-26-2
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13992-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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